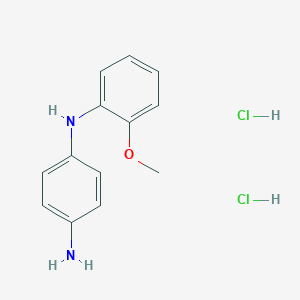

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride is a chemical compound with the CAS Number: 2355385-27-0 . It has a molecular weight of 287.19 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride is1S/C13H14N2O.2ClH/c1-16-13-5-3-2-4-12 (13)15-11-8-6-10 (14)7-9-11;;/h2-9,15H,14H2,1H3;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride is a solid substance .Scientific Research Applications

Aggregation-Induced Emission Enhancement

One fascinating application is in the study of compounds exhibiting aggregation-induced emission enhancement (AIEE). For instance, derivatives synthesized from related compounds have been observed to exhibit strong emission in protic solvents due to aggregation, a property that can be harnessed for fluorescence sensing of volatile organic solvents (Wu et al., 2015).

Corrosion Inhibition

Another important application is in corrosion inhibition. Novel synthesized compounds akin to N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride have shown remarkable efficacy as corrosion inhibitors for mild steel in acidic environments. These inhibitors function by blocking the metal surface through adsorption, providing a cost-effective and straightforward method for protecting metals in industrial settings (Singh & Quraishi, 2016).

Fluorescence Photopatterning and Explosive Detection

Furthermore, the compound's derivatives have applications in fluorescence photopatterning and as materials for optical limiting and explosive detection. This involves the synthesis of hyperbranched polymers containing the compound, which exhibit aggregation-induced or enhanced emission. These properties can be exploited for creating photopatterns and detecting explosives, due to the efficient quenching of fluorescence by nitroaromatic compounds (Hu et al., 2012).

Electrochemical Synthesis and Modification

The electrochemical properties of related compounds have also been explored, leading to the regioselective synthesis of derivatives. This process involves anodic oxidation in the presence of nucleophiles, showcasing a mild and environmentally friendly approach to synthesizing complex diamine derivatives with potential applications in material science and organic synthesis (Sharafi-kolkeshvandi et al., 2016).

properties

IUPAC Name |

4-N-(2-methoxyphenyl)benzene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.2ClH/c1-16-13-5-3-2-4-12(13)15-11-8-6-10(14)7-9-11;;/h2-9,15H,14H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWLNLHCEUPJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethoxyphenyl)-5-(3-(methylthio)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587166.png)

![1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587174.png)

![2-[3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2587175.png)

![5-bromo-2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2587180.png)

![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2587185.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)